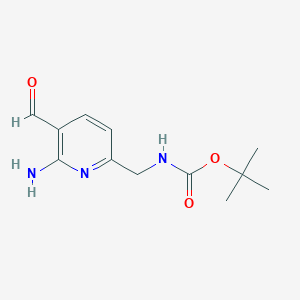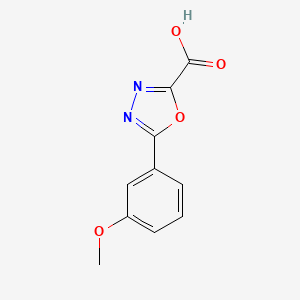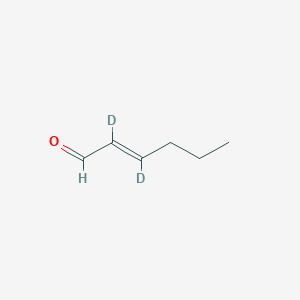
2-Bromo-4-cyclopropoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-4-cyclopropoxypyrimidine is a heterocyclic organic compound that contains a bromine atom and a cyclopropoxy group attached to a pyrimidine ring. Pyrimidines are a class of nitrogen-containing heterocycles that are widely found in nature and are important in various biological processes. The presence of the bromine atom and the cyclopropoxy group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-cyclopropoxypyrimidine can be achieved through various synthetic routes. One common method involves the bromination of 4-cyclopropoxypyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques such as recrystallization or chromatography can further enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-4-cyclopropoxypyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrimidine derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-cyclopropoxypyrimidine or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Applications De Recherche Scientifique
2-Bromo-4-cyclopropoxypyrimidine has several applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used in cross-coupling reactions such as Suzuki-Miyaura coupling.
Biology: The compound can be used to study the biological activity of pyrimidine derivatives and their interactions with biological targets.
Industry: The compound can be used in the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Bromo-4-cyclopropoxypyrimidine depends on its specific application and the target it interacts with. In general, the compound can act as an electrophile due to the presence of the bromine atom, which can participate in nucleophilic substitution reactions. The cyclopropoxy group can also influence the compound’s reactivity and interactions with biological targets by providing steric and electronic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-4-methoxypyrimidine: Similar in structure but with a methoxy group instead of a cyclopropoxy group.
2-Bromo-4-ethoxypyrimidine: Contains an ethoxy group instead of a cyclopropoxy group.
2-Chloro-4-cyclopropoxypyrimidine: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
2-Bromo-4-cyclopropoxypyrimidine is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties compared to other alkoxy groups. This uniqueness can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C7H7BrN2O |
|---|---|
Poids moléculaire |
215.05 g/mol |
Nom IUPAC |
2-bromo-4-cyclopropyloxypyrimidine |
InChI |
InChI=1S/C7H7BrN2O/c8-7-9-4-3-6(10-7)11-5-1-2-5/h3-5H,1-2H2 |
Clé InChI |
LMRYBNYJBCSERL-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=NC(=NC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride](/img/structure/B14849875.png)

![(4S)-2-[1-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-methoxy-2-oxoethyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxylic acid](/img/structure/B14849884.png)










